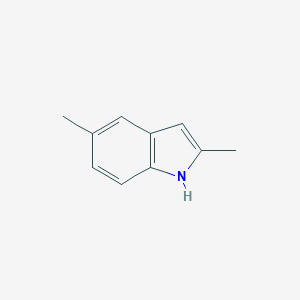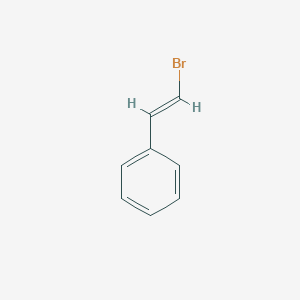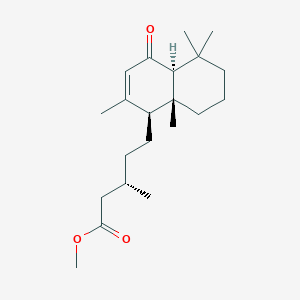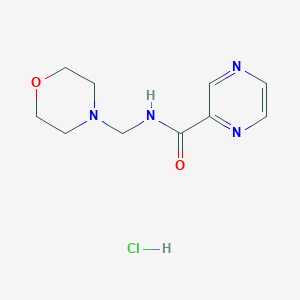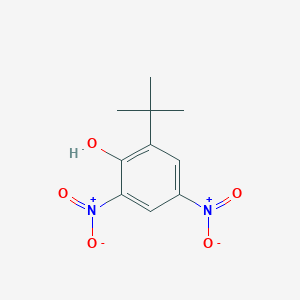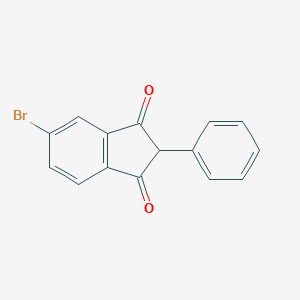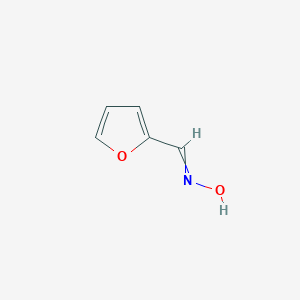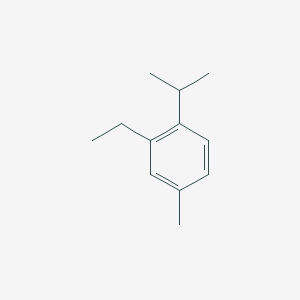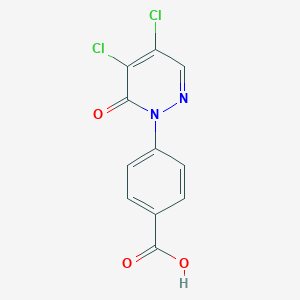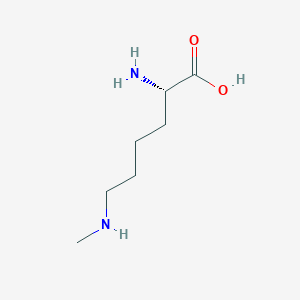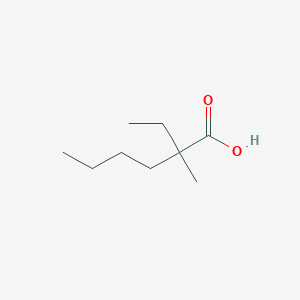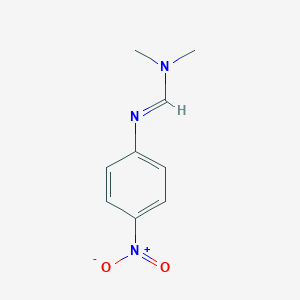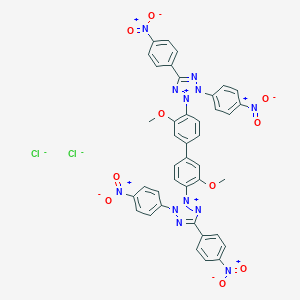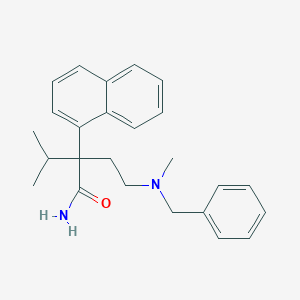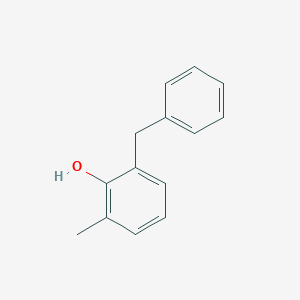
2-Benzyl-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-6-methylphenol, also known as thymol, is a natural monoterpene phenol that is commonly found in thyme and other plants. It has been widely used as a preservative and flavoring agent in the food industry, as well as in the pharmaceutical and cosmetic industries due to its antimicrobial and antioxidant properties. Thymol has also been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-Benzyl-6-methylphenol is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to cell death. Thymol has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 2-Benzyl-6-methylphenol has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Thymol has been shown to have various biochemical and physiological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. Thymol has also been found to have hepatoprotective, neuroprotective, and cardioprotective effects. Additionally, 2-Benzyl-6-methylphenol has been shown to have anxiolytic and sedative effects, which can help to reduce anxiety and promote relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
Thymol has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, high stability, and low toxicity. However, 2-Benzyl-6-methylphenol has some limitations, including its low solubility in water and its potential to interfere with some assays due to its antioxidant activity.
Orientations Futures
Thymol has shown great potential for therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Future research should focus on elucidating the mechanism of action of 2-Benzyl-6-methylphenol and exploring its potential as a therapeutic agent. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Benzyl-6-methylphenol in humans, and to develop novel formulations and delivery systems for 2-Benzyl-6-methylphenol.
Méthodes De Synthèse
Thymol can be synthesized by various methods, including steam distillation of thyme oil, chemical synthesis from p-cymene, and microbial synthesis using microorganisms such as Bacillus subtilis and Pseudomonas putida. However, the most common method of synthesis is the steam distillation of thyme oil, which yields a high purity of 2-Benzyl-6-methylphenol.
Applications De Recherche Scientifique
Thymol has been extensively studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It has been shown to exhibit antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. Thymol has also been found to possess antioxidant activity, which helps to protect cells from oxidative damage caused by free radicals. Additionally, 2-Benzyl-6-methylphenol has been shown to have anti-inflammatory properties, which can help to reduce inflammation in various diseases.
Propriétés
Numéro CAS |
1330-62-7 |
|---|---|
Nom du produit |
2-Benzyl-6-methylphenol |
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-benzyl-6-methylphenol |
InChI |
InChI=1S/C14H14O/c1-11-6-5-9-13(14(11)15)10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3 |
Clé InChI |
POAKQNVLXHHUDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2)O |
SMILES canonique |
CC1=C(C(=CC=C1)CC2=CC=CC=C2)O |
Autres numéros CAS |
1330-62-7 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



